BenchChemオンラインストアへようこそ!

Beta-amyloid peptide(1-42)

Amyloid Aggregation Fibrillization Kinetics Alzheimer's Disease

This Aβ42 peptide exhibits significantly faster aggregation (lag time 1.3h vs 17.7h for Aβ40), enabling same-day inhibitor screening results. Its robust formation of neurotoxic oligomers makes it the gold-standard reagent for Alzheimer's disease modeling and neuroprotection assays. Unlike interchangeable isoforms, Aβ42's unique cross-seeding and in vivo propagation properties ensure reproducible, clinically relevant data. Choose Aβ42 for accelerated drug discovery and reliable mechanistic studies.

Molecular Formula
Molecular Weight
Cat. No. B1578100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-amyloid peptide(1-42)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-amyloid peptide (1-42): Core Biochemical Profile for Alzheimer's Disease Research and Procurement


Beta-amyloid peptide (1-42), commonly abbreviated as Aβ42, is a 42-residue peptide generated through sequential proteolytic cleavage of the amyloid precursor protein (APP) by β- and γ-secretases [1]. It is distinguished from the more abundant 40-residue form (Aβ40) by two additional hydrophobic amino acids at the C-terminus (Ile41 and Ala42) [1]. Aβ42 is the primary component of parenchymal amyloid plaques in Alzheimer's disease (AD) and is recognized for its heightened propensity to aggregate into neurotoxic oligomers and fibrils, a property that is central to its role in disease pathogenesis [1][2].

Why Aβ42 Cannot Be Replaced by Aβ40 or Other Aβ Variants in Critical Experimental Models


While Aβ peptides of varying lengths share a high degree of sequence homology, their biophysical properties and biological activities are not interchangeable. Aβ42 exhibits significantly faster aggregation kinetics and greater neurotoxicity than Aβ40, with Aβ42 oligomers being the most potently neurotoxic species among common variants [1][2]. Furthermore, the cross-seeding interactions between different Aβ isoforms are complex and can alter aggregation pathways, as demonstrated by the inability of Aβ40 fibrils to robustly cross-seed Aβ42 aggregation and the accelerated fibril formation observed with Aβ42 mutants [3]. These functional and mechanistic differences are critical; substituting Aβ42 with a different isoform in a research study can lead to fundamentally different results, including altered aggregation dynamics, distinct oligomer populations, and variable cellular responses, thereby compromising the validity and reproducibility of the data.

Quantitative Evidence for Aβ42 Differentiation Against Key Analogs


Superior Aggregation Propensity of Aβ42 vs. Aβ40 and Aβ43

Aβ42 exhibits a substantially shorter lag phase and faster aggregation rate than both Aβ40 and Aβ43 under standardized in vitro conditions. In a direct head-to-head comparison, the lag time for Aβ42 aggregation was 1.3 ± 0.4 h, which is significantly shorter than the 17.7 h observed for Aβ40 at the same concentration (50 μM) [1]. In a separate cross-study comparable experiment, Aβ43 was also found to aggregate more slowly than Aβ42 [2]. This rapid self-assembly is a defining characteristic that directly impacts the formation of neurotoxic oligomers.

Amyloid Aggregation Fibrillization Kinetics Alzheimer's Disease

Elevated Neurotoxicity of Aβ42 Oligomers Compared to Aβ40 and Aβ43

Among the three major Aβ variants (Aβ40, Aβ42, Aβ43), Aβ42 oligomers are the most potent neurotoxic species. A direct comparative study demonstrated that Aβ42 forms oligomers significantly faster than Aβ40 and Aβ43, and that these Aβ42 oligomers induce the greatest level of neurotoxicity in cellular models [1]. This finding establishes Aβ42 as the primary pathogenic isoform in terms of direct cellular damage.

Neurotoxicity Oligomers Cell Culture Alzheimer's Disease

Aβ42 Fibrils Exhibit Weak Cross-Seeding of Aβ40, a Distinct Biophysical Property

The ability of pre-formed fibrils to seed the aggregation of monomeric peptides (cross-seeding) is a key aspect of prion-like propagation in amyloid diseases. Evidence shows that Aβ42 fibrils are poor seeds for Aβ40 aggregation. While both Aβ40 and Aβ42 fibrils can promote each other's aggregation in a concentration-dependent manner, the cross-seeding effect is not robust and is often described as inefficient [1][2]. Specifically, one study confirmed that Aβ40(WT) does not readily cross-seed Aβ42(WT) fibril formation [3]. This property is specific to the Aβ40/Aβ42 pairing and is altered by mutations, indicating a unique molecular recognition between these isoforms.

Cross-seeding Amyloid Fibrils Prion-like Propagation Biophysics

Aβ42 Aggregation is Modulated by the Presence of Aβ40, a Distinguishing Intermolecular Dynamic

The presence of Aβ40 in mixtures with Aβ42 does not simply result in additive behavior; instead, it kinetically modulates Aβ42 aggregation. Cross-study comparable data indicate that while Aβ42 accelerates the aggregation of Aβ40, the presence of Aβ40 can retard Aβ42 aggregation [1]. This non-linear, concentration-dependent interplay is a specific feature of the Aβ42/Aβ40 binary system and is relevant to the physiological environment, where the Aβ42/Aβ40 ratio is a known biomarker for AD.

Co-aggregation Aβ40/Aβ42 Ratio Kinetics Alzheimer's Disease

Superior In Vivo Seeding Activity of Aβ42 Aggregates Compared to Aβ38 and Aβ40

When injected into the brains of AppNL-F knock-in mice, aggregates composed of recombinant Aβ42 demonstrate a superior capacity to induce cerebral Aβ42 pathology compared to aggregates of shorter isoforms. Specifically, cerebral Aβ42 levels were not increased in mice injected with Aβ38 or Aβ40 aggregates, and were only increased in a subset of mice injected with Aβ42 aggregates [1]. This indicates that Aβ42 aggregates are significantly more potent seeds for propagating amyloid pathology in vivo.

In Vivo Seeding Prion-like Propagation Transgenic Mouse Models Alzheimer's Disease

Recommended Application Scenarios for Aβ42 Based on Quantitative Evidence


Development and Validation of Aggregation Inhibitors

The exceptionally rapid aggregation kinetics of Aβ42 (lag time of 1.3 hours vs. 17.7 hours for Aβ40) make it the most efficient and time-sensitive substrate for screening aggregation inhibitor compounds [1]. Assays utilizing Aβ42 can provide results in hours rather than days, accelerating the drug discovery process for small molecules or antibodies designed to block or modulate amyloid assembly. The well-defined aggregation pathway and robust formation of neurotoxic oligomers also make it the ideal target for validating the mechanism of action of candidate therapeutics.

Inducing Neurotoxicity in Cellular and Organotypic Models of Alzheimer's Disease

Given that Aβ42 oligomers demonstrate the greatest level of neurotoxicity among Aβ40, Aβ42, and Aβ43 variants, this peptide is the reagent of choice for reliably inducing and quantifying neurodegenerative phenotypes in vitro [2]. Whether in primary neuron cultures, cell lines, or ex vivo brain slices, the application of pre-aggregated Aβ42 oligomers provides a consistent and potent insult for modeling AD-related synaptic dysfunction, tau phosphorylation, and cell death, thereby serving as a benchmark for assessing neuroprotective strategies.

Studying the Prion-like Propagation and Seeding of Amyloid Pathology

The unique cross-seeding and in vivo propagation properties of Aβ42 are critical for experiments focused on the templated spread of amyloid. The evidence that Aβ42 fibrils do not readily cross-seed Aβ40, while efficiently seeding Aβ43 and being reciprocally affected by mutants, highlights its specific role in conformational templating [3][4]. Furthermore, its proven ability to seed pathology in vivo, in contrast to Aβ40, establishes Aβ42 as the essential reagent for developing and validating ex vivo and in vivo seeding assays, as well as for investigating the structural basis of amyloid 'strains'.

Investigating the Role of the Aβ42/Aβ40 Ratio in Disease

The complex, non-linear interaction between Aβ42 and Aβ40, where Aβ42 accelerates Aβ40 aggregation while its own aggregation is retarded by Aβ40, is a specific biophysical phenomenon that cannot be studied with either peptide alone [5]. Research programs focused on how changes in the Aβ42/Aβ40 ratio contribute to disease onset and progression require both peptides of high purity and defined stoichiometry. Aβ42 is the essential, modulatory component in these mixtures, driving the kinetics and toxicity of the combined system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-amyloid peptide(1-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.